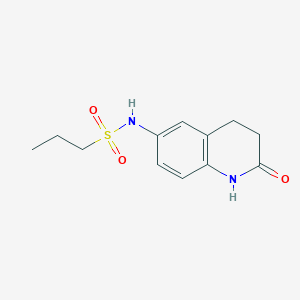![molecular formula C22H24N4O2S B11265954 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11265954.png)
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is a synthetic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2,5-dimethylbenzenesulfonyl group and a phenylpyrimidine moiety
Vorbereitungsmethoden
The synthesis of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperazine to form 4-(2,5-dimethylbenzenesulfonyl)piperazine. This intermediate is then reacted with 6-phenylpyrimidine-4-carbaldehyde under appropriate conditions to yield the final product. The reaction conditions typically involve the use of organic solvents, such as dichloromethane or chloroform, and may require catalysts or reagents like triethylamine to facilitate the reaction .
Analyse Chemischer Reaktionen
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like sulfonyl to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as piperazine and phenylpyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, and other cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine can be compared with other similar compounds, such as:
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine: This compound has a similar structure but with a different substitution pattern on the benzenesulfonyl group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine ring and exhibits similar biological activities.
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: This compound also features a piperazine ring and is studied for its antiviral properties
Eigenschaften
Molekularformel |
C22H24N4O2S |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine |
InChI |
InChI=1S/C22H24N4O2S/c1-17-8-9-18(2)21(14-17)29(27,28)26-12-10-25(11-13-26)22-15-20(23-16-24-22)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3 |
InChI-Schlüssel |
ZCHRRAKVFFLDQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B11265882.png)
![3-(4-methylphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265899.png)
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265906.png)
![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265914.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B11265918.png)
![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B11265926.png)
![N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11265934.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-methylthiophene-2-carboxamide](/img/structure/B11265939.png)
![N-benzyl-2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-ethylacetamide](/img/structure/B11265940.png)
![2-(2-butoxyphenyl)-5-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265941.png)

![5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265947.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11265964.png)

